molecular formula C15H18ClNO3S2 B2558673 3-chloro-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-2-methylbenzene-1-sulfonamide CAS No. 2097914-32-2

3-chloro-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-2-methylbenzene-1-sulfonamide

Cat. No.: B2558673
CAS No.: 2097914-32-2
M. Wt: 359.88
InChI Key: HANDTEHYPCSCHC-UHFFFAOYSA-N
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Description

3-chloro-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-2-methylbenzene-1-sulfonamide is a complex organic compound that features a sulfonamide group, a thiophene ring, and a chlorinated benzene ring

Scientific Research Applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-2-methylbenzene-1-sulfonamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: The chlorinated benzene ring can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. For instance, if used as an antimicrobial agent, it might inhibit bacterial enzymes or disrupt cell membrane integrity. The thiophene ring and sulfonamide group could interact with various molecular targets, influencing pathways related to cell growth and survival.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-chloro-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-2-methylbenzene-1-sulfonamide apart is the combination of its structural elements, which may confer unique biological activities and chemical reactivity. The presence of both a thiophene ring and a sulfonamide group in the same molecule is relatively rare and could lead to novel applications in various fields.

Properties

IUPAC Name

3-chloro-N-(2-hydroxy-2-methyl-3-thiophen-3-ylpropyl)-2-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClNO3S2/c1-11-13(16)4-3-5-14(11)22(19,20)17-10-15(2,18)8-12-6-7-21-9-12/h3-7,9,17-18H,8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HANDTEHYPCSCHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)S(=O)(=O)NCC(C)(CC2=CSC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClNO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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